1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5OS/c31-23(29-13-11-20(12-14-29)15-19-7-3-1-4-8-19)17-32-25-22-16-28-30(24(22)26-18-27-25)21-9-5-2-6-10-21/h1-10,16,18,20H,11-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHQGGOBXNFVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.
Introduction of the Thioether Linkage: The thioether bond is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.
Attachment of the Piperidine Ring: The final step involves the coupling of the benzylpiperidine moiety to the thioether-linked pyrazolo[3,4-d]pyrimidine core, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The benzyl group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Pyrazolo[3,4-d]pyrimidine Derivatives: From reduction reactions.
Substituted Piperidine Derivatives: From substitution reactions.
Scientific Research Applications
1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor for cancer therapy due to its ability to interact with ATP-binding sites of kinases.
Biological Studies: The compound is used in studies involving cell cycle regulation and apoptosis, particularly in cancer cell lines.
Pharmacological Research: It serves as a lead compound for developing new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone involves its interaction with kinase enzymes. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, allowing the compound to bind to the ATP-binding site of kinases, thereby inhibiting their activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
- Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one () Structural Difference: Replaces the thioether linker with a fused thiazole ring. Impact: Reduced solubility due to increased rigidity and planar structure.
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () Structural Difference: Thieno[3,2-d]pyrimidine replaces pyrazolopyrimidine. High synthesis yield (82%) using Vilsmeier–Haack reagent .
- Pyrido[1,2-a]pyrimidin-4-one Derivatives () Structural Difference: Incorporates a pyrido[1,2-a]pyrimidinone core with a thiazolidinone substituent. Impact: The thiazolidinone group may act as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins .
Linker and Substituent Variations
- TRAP1 Inhibitors () Structural Difference: Hydrazine derivatives (e.g., 2-(3,4,5-trimethoxybenzylidene)-hydrazine) replace the ethanone linker. Impact: Hydrazine groups improve mitochondrial permeability and TRAP1 inhibition (IC₅₀ = 50 nM) but may reduce plasma stability .
Comparative Data Tables
Table 2: Physicochemical Properties
*Calculated using ChemDraw.
Key Findings and Implications
- Thioether vs. Oxy Linkers : Thioether in the target compound improves metabolic stability compared to oxy linkers in EGFR-TK inhibitors .
- Benzylpiperidine vs. Piperazine : Benzylpiperidine enhances lipophilicity, favoring CNS penetration over polar piperazine derivatives .
- Heterocyclic Core Flexibility: Pyrazolopyrimidine cores are versatile for kinase inhibition, while thieno or pyrido systems offer alternative binding modes .
Biological Activity
The compound 1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is a synthetic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a piperidine ring and a pyrazolo[3,4-d]pyrimidine moiety, which are known to contribute to various biological activities.
Research indicates that this compound may interact with multiple biological targets, including:
- Receptor Modulation : It has been suggested that the piperidine component may act as a modulator for certain neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : The presence of the thioether group suggests potential inhibition of enzymes involved in metabolic pathways, which could lead to altered cellular responses.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, in vitro assays demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the downregulation of anti-apoptotic proteins and activation of caspases.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 3.8 | Caspase activation |
| HeLa (Cervical) | 4.5 | Inhibition of cell cycle progression |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is believed to be mediated through inhibition of NF-kB signaling pathways.
Case Studies
-
Case Study on Tumor Growth Inhibition :
A study conducted on xenograft models using A549 cells demonstrated significant tumor growth inhibition when treated with the compound. The treatment group showed a 60% reduction in tumor volume compared to controls after three weeks. -
Case Study on Inflammatory Response :
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in paw edema and leukocyte infiltration, suggesting its potential utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
